
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene is a synthetic organic compound that belongs to the class of indacene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the core indacene structure through cyclization reactions.
Step 2: Introduction of the 2,7-dimethyl-octyl groups via alkylation reactions.
Step 3: Incorporation of the oxa and dithia functionalities through specific substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as chromatography and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups such as halides or ethers.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific proteins or enzymes to modulate their activity.
Pathways: Involvement in signaling pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Bis-(2,7-dimethyl-octyl)-5H-4-oxa-1,8-dithia-as-indacene derivatives: Compounds with similar core structures but different substituents.
Other Indacene Derivatives: Compounds with variations in the indacene core or different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C29H46OS2 |
|---|---|
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
8,8-bis(2,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene |
InChI |
InChI=1S/C29H46OS2/c1-21(2)11-7-9-13-23(5)19-29(20-24(6)14-10-8-12-22(3)4)25-15-17-31-27(25)28-26(30-29)16-18-32-28/h15-18,21-24H,7-14,19-20H2,1-6H3 |
Clé InChI |
OSSKPLTWGWFNFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCC(C)CC1(C2=C(C3=C(O1)C=CS3)SC=C2)CC(C)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


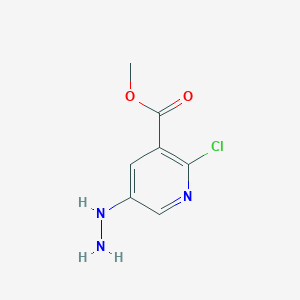
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
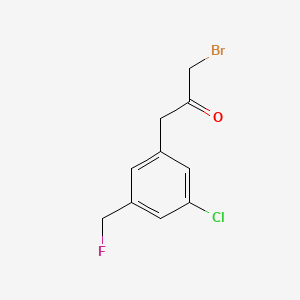

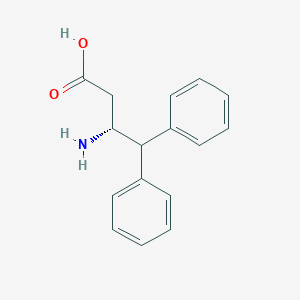
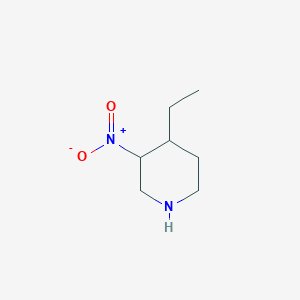
![Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
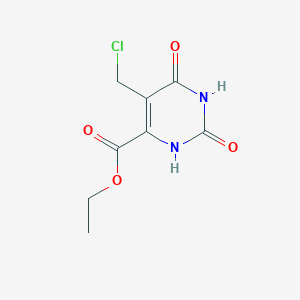
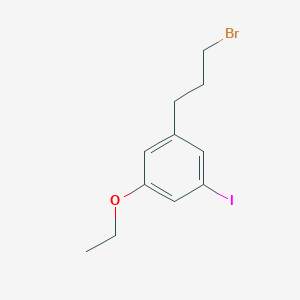
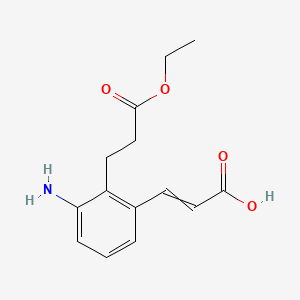
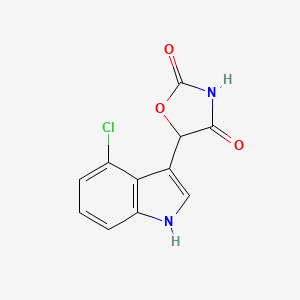
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)


